![molecular formula Cl4H4N2Pt B101122 二氨四氯铂(II) CAS No. 16893-05-3](/img/structure/B101122.png)
二氨四氯铂(II)
概述
描述
科学研究应用
Anticancer Applications
Diamminetetrachloroplatinum is primarily recognized for its anticancer properties . Its mechanism involves the formation of covalent bonds with DNA, leading to the disruption of replication and transcription processes. This action induces cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a potent chemotherapeutic agent.
Case Studies in Cancer Treatment
- Murine Tumor Models : In studies involving murine models, diamminetetrachloroplatinum demonstrated significant efficacy in reducing tumor size. For instance, when administered to mice with implanted Sarcoma 180 tumors, the compound resulted in substantial tumor regression compared to control groups, with T/C ratios indicating effective treatment outcomes .
- Cell Line Studies : Research on various human cancer cell lines has shown that diamminetetrachloroplatinum can effectively target cells resistant to conventional therapies, presenting a promising avenue for treatment-resistant cancers .
Comparative Analysis with Other Platinum Compounds
Diamminetetrachloroplatinum shares similarities with other platinum-based drugs but possesses unique characteristics that distinguish it:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cisplatin | First-generation platinum drug; widely used; effective against solid tumors. | |
Trans-diamminetetrachloroplatinum | Shows different reactivity and biological activity compared to cis-isomer. | |
Ormaplatin | A prodrug requiring reduction for activation; designed to improve solubility and reduce toxicity. |
Research Advancements
Recent advancements in research have focused on enhancing the efficacy and reducing side effects of platinum-based drugs:
- Nanotechnology : The development of platinum nanoclusters has shown potential for targeted therapy, improving delivery mechanisms while minimizing systemic toxicity .
- Combination Therapies : Combining diamminetetrachloroplatinum with other therapeutic modalities has been explored to enhance its anticancer effects, particularly in overcoming drug resistance mechanisms .
作用机制
Target of Action
Diamminetetrachloroplatinum, also known as azane;platinum(4+);tetrachloride, is a platinum-based anticancer prodrug . The primary targets of this compound are the DNA structures within the cell . It interacts with the DNA, causing damage and preventing the cell from dividing and proliferating .
Mode of Action
The compound enters the cell and undergoes reduction by dominant reductants in human plasma, such as ascorbic acid, glutathione, and cysteine . This reduction process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] . The reduced form of the compound then interacts with the DNA, forming adducts .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By forming adducts with the DNA, it interferes with the normal functioning of these pathways, leading to cell death . The compound’s interaction with DNA also triggers the cell’s damage response mechanisms .
Pharmacokinetics
The pharmacokinetics of Diamminetetrachloroplatinum involves its absorption, distribution, metabolism, and excretion (ADME). The compound has a very short lifetime (less than a minute) in human plasma and can hardly enter into cells before reduction . This suggests that the compound’s bioavailability may be influenced by its rapid reduction in the plasma .
Result of Action
The result of the compound’s action is the induction of cell death, primarily through apoptosis . The formation of Pt-DNA adducts could be correlated with the time-dependent decrease in cell viability . The compound’s interaction with DNA triggers the cell’s damage response mechanisms, leading to cell cycle arrest and ultimately apoptosis .
Action Environment
The action of Diamminetetrachloroplatinum is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of reduction of the compound . Moreover, the presence of various reductants in the plasma can influence the compound’s reduction and subsequent interaction with DNA .
生化分析
Biochemical Properties
Diamminetetrachloroplatinum plays a role in biochemical reactions, particularly in the reduction processes involving dominant reductants in human plasma, such as L-ascorbic acid (Asc), L-glutathione (GSH), L-cysteine (Cys), DL-homocysteine (Hcy), and a dipeptide Gly-Cys . The compound interacts with these biomolecules, and the nature of these interactions is characterized by overall second-order kinetics .
Cellular Effects
The effects of Diamminetetrachloroplatinum on various types of cells and cellular processes are significant. The compound influences cell function by interacting with nuclear DNA and mitochondrial DNA, affecting their platination . This interaction has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Diamminetetrachloroplatinum involves its reduction by Asc and other dominant thiols in human plasma . This process results in the slow release of cisplatin (II) from the cisplatin (IV)-loaded nanoparticles . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Diamminetetrachloroplatinum can be synthesized through various methods. One common synthetic route involves the reaction of platinum(IV) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The general reaction is as follows:
PtCl4+2NH3→Pt(NH3)2Cl4
In industrial settings, the production of diamminetetrachloroplatinum involves similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:
Reduction: It can be reduced by various reductants such as ascorbic acid, glutathione, and cysteine.
Substitution: The chloride ligands in diamminetetrachloroplatinum can be substituted by other ligands such as water or other nucleophiles. This property is crucial for its interaction with biological molecules.
Oxidation: Although less common, diamminetetrachloroplatinum can undergo oxidation under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields cisplatin, a more reactive and biologically active form of the compound .
相似化合物的比较
Diamminetetrachloroplatinum is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is highly effective, it has significant side effects. Carboplatin and oxaliplatin were developed to reduce these side effects while maintaining efficacy. Diamminetetrachloroplatinum is unique due to its higher stability and potential for reduced toxicity .
Similar Compounds
- Cisplatin (cis-diamminedichloroplatinum(II))
- Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
- Oxaliplatin (cis-[(1R,2R)-cyclohexane-1,2-diamine]oxalatoplatinum(II))
生物活性
Diamminetetrachloroplatinum (IV), commonly referred to as cis-diamminetetrachloroplatinum (IV) or DTP, is a platinum-based compound that has garnered significant attention in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its potential as an anticancer agent.
The primary mechanism through which DTP exerts its biological effects involves interaction with DNA. Upon entering tumor cells, DTP undergoes hydrolytic activation, leading to the formation of reactive platinum species that bind to DNA, resulting in the formation of DNA adducts. This process disrupts normal DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
- DNA Cross-Linking : DTP forms covalent bonds with the N7 atoms of guanine and adenine residues in DNA, leading to interstrand and intrastrand cross-links. These modifications hinder DNA repair mechanisms and interfere with cell division, contributing to its cytotoxic effects .
- Induction of SOS Response : Studies have shown that exposure to DTP can induce the SOS response in bacteria such as Escherichia coli, indicating DNA damage. This response is characterized by the activation of repair pathways that attempt to rectify the damage caused by the drug .
Cytotoxicity and Antitumor Activity
DTP has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that its potency can be attributed to several factors:
- Comparative Potency : In studies comparing DTP with its platinum(II) counterpart (cisplatin), it was found that DTP had a higher intracellular concentration at equivalent doses, suggesting enhanced uptake by cells. However, at similar intracellular concentrations, DTP exhibited lower mutagenic activity compared to cisplatin .
- Cell Line Sensitivity : The effectiveness of DTP varies across different cancer cell lines. For instance, it has shown significant antitumor activity against ovarian cancer cells while being less effective against certain types of leukemia .
Case Studies
Several case studies highlight the efficacy and biological activity of DTP:
- Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with DTP showed a marked reduction in tumor size and improved survival rates compared to those treated with traditional therapies .
- Mechanistic Studies in Bacteria : Research conducted on E. coli revealed that treatment with DTP resulted in significant DNA strand breaks and activation of the recA protein, which is crucial for DNA repair processes .
Data Table: Summary of Biological Activity
Parameter | DTP | Cisplatin |
---|---|---|
Mechanism of Action | DNA cross-linking | DNA cross-linking |
Intracellular Concentration | Higher than cisplatin | Lower than DTP |
Mutagenicity | Lower than cisplatin | Higher |
Cytotoxicity (IC50) | Varies by cell line | Varies by cell line |
Clinical Efficacy | Significant in ovarian cancer | Established in various cancers |
属性
CAS 编号 |
16893-05-3 |
---|---|
分子式 |
Cl4H4N2Pt |
分子量 |
368.9 g/mol |
IUPAC 名称 |
azanide;tetrachloroplatinum(2+) |
InChI |
InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4 |
InChI 键 |
RFNNCHFCDUQKFT-UHFFFAOYSA-J |
SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
规范 SMILES |
[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl |
Key on ui other cas no. |
16949-90-9 16893-05-3 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
同义词 |
cis-DTP diamminetetrachloroplatinum(II) diamminetetrachloroplatinum(II), (cis)-isomer diamminetetrachloroplatinum(II), (trans)-isomer tetrachlorodiammineplatinum(II) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?
A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]
Q2: What are the structural characteristics of Diamminetetrachloroplatinum?
A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []
Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?
A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []
Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?
A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []
Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?
A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.
Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?
A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.
Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?
A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。